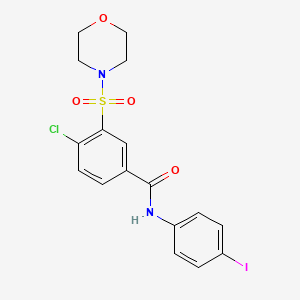![molecular formula C12H10N4O2S B2515979 N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 921106-69-6](/img/structure/B2515979.png)
N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-substituted benzamide derivatives, including those with oxadiazole moieties, has been explored in various studies. For instance, the synthesis of N-substituted imidazolylbenzamides has been reported, where the imidazolyl group acts as a replacement for the methylsulfonylamino group to produce class III electrophysiological activity . Another study describes a three-phase synthesis process for N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, starting from phenyl acetic acid and proceeding through ester and hydrazide intermediates, with the final step involving a reaction with N-substituted-2-bromoacetamides . Additionally, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides have been synthesized using a green chemistry approach, reacting substituted benzohydrazides with 2,2'-(carbonothioyldisulfanediyl)diacetic acid in water .
Molecular Structure Analysis
The molecular structure of N-substituted benzamide derivatives is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This structure is crucial for the biological activity of these compounds. In the case of N-(cyano(naphthalen-1-yl)methyl)benzamides, X-ray single crystallography has been used to determine the solid-state properties, and their hydrogen bonding interactions in the solution phase have been examined through UV-Vis absorption and NMR analyses .
Chemical Reactions Analysis
The chemical reactivity of N-substituted benzamide derivatives is influenced by the functional groups attached to the benzamide core. For example, the presence of a cyano group can facilitate nucleophilic addition reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides . The oxadiazole ring in these compounds can also participate in various chemical reactions, contributing to their biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted benzamide derivatives are determined by their molecular structure. The oxadiazole ring imparts rigidity to the molecule, which can affect its binding to biological targets. The synthesized compounds have been screened for biological activity, showing varying degrees of activity against enzymes such as butyrylcholinesterase, acetylcholinesterase, and lipoxygenase . The presence of substituents like the cyano group can also influence the colorimetric sensing behavior of these compounds, as demonstrated by the fluoride anion sensing ability of certain N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives .
Applications De Recherche Scientifique
Crystal Structure and Biological Studies
Derivatives of 1,3,4-oxadiazole, including compounds similar to N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide, have been synthesized and characterized, revealing their crystal structures through X-ray diffraction methods. These studies highlight the significance of intermolecular hydrogen bonding in their structural stability. Additionally, these derivatives exhibit promising antibacterial and antioxidant activities, especially against Staphylococcus aureus, showcasing their potential in developing new antimicrobial agents (Karanth et al., 2019).
Anticancer Activity
The exploration of 1,3,4-oxadiazole derivatives for anticancer applications has been a significant area of research. Studies have shown that certain derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. These findings suggest the potential of N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide derivatives in cancer therapy research (Ravinaik et al., 2021).
Antimicrobial and Antitubercular Screening
The antimicrobial properties of 1,3,4-oxadiazole compounds extend to antitubercular activities, with some derivatives showing significant efficacy against Mycobacterium tuberculosis. This underscores their potential utility in addressing tuberculosis, a major global health challenge. The specificity and activity profiles of these compounds highlight the importance of structural modifications in enhancing their biological activities (Nayak et al., 2016).
Antioxidant Evaluation
The antioxidant capacity of 1,3,4-oxadiazole derivatives has been assessed, with some compounds demonstrating excellent activity and offering protection against DNA damage. This property is crucial for the development of therapeutic agents aimed at mitigating oxidative stress-related diseases (Bondock et al., 2016).
Corrosion Inhibition
Beyond biomedical applications, 1,3,4-oxadiazole derivatives have been investigated for their corrosion inhibition properties, particularly for mild steel in acidic environments. This research indicates the versatility of these compounds, which can form protective layers on metal surfaces, thereby preventing corrosion. Such findings are valuable for industries where metal preservation is critical (Ammal et al., 2018).
Propriétés
IUPAC Name |
N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c13-6-7-19-12-16-15-10(18-12)8-14-11(17)9-4-2-1-3-5-9/h1-5H,7-8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHSUPZZXFDANV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

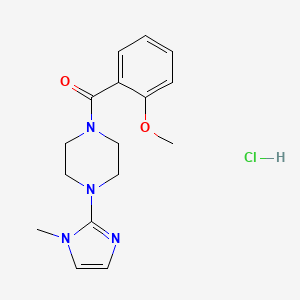
![1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2515898.png)
![1-benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2515899.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2515900.png)
![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2515902.png)
![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2515903.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2515904.png)
![N-(4-isopropylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2515905.png)
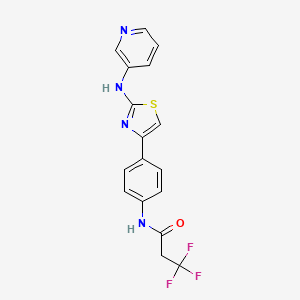

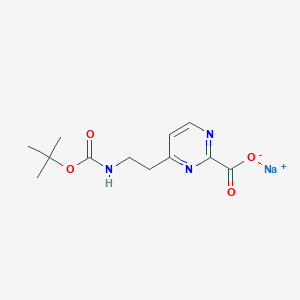
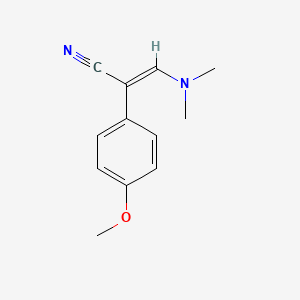
![N-(3-ethylphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2515915.png)
